4-Chloro-2-methylbutyric Acid Methyl Ester

Description

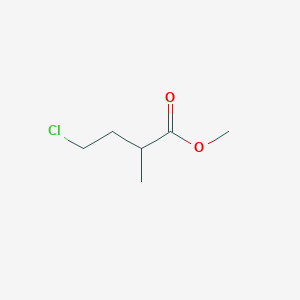

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYJHVTUSUPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460425 | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13888-03-4 | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Chloro-2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Methylbutyric Acid Methyl Ester

Direct Esterification Routes and Optimization Parameters

The most direct route to 4-Chloro-2-methylbutyric Acid Methyl Ester is the esterification of its corresponding carboxylic acid, 4-chloro-2-methylbutanoic acid, with methanol (B129727). This transformation is typically achieved through Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. cerritos.edumasterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Methanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. cerritos.edumasterorganicchemistry.com

Several key parameters are optimized to maximize the yield of the ester:

Reactant Concentration: In accordance with Le Chatelier's principle, using a large excess of methanol (often as the solvent) drives the equilibrium toward the product side. cerritos.edujk-sci.com

Removal of Water: The continuous removal of water, a byproduct of the reaction, is another effective strategy to shift the equilibrium towards the ester. This can be accomplished through methods like azeotropic distillation. jk-sci.com

Catalyst Choice: Strong Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are commonly used as catalysts. masterorganicchemistry.comorganic-chemistry.org

Temperature: The reaction is typically conducted under reflux to increase the reaction rate, though the specific temperature depends on the boiling point of the alcohol used.

For sterically hindered carboxylic acids, direct Fischer esterification can be slow. In such cases, alternative methods like converting the carboxylic acid to a more reactive acyl chloride before reacting with the alcohol can be employed. jk-sci.com

Halogenation Strategies and Regio-/Stereoselectivity

An alternative synthetic approach involves introducing the chlorine atom at a later stage, starting from a non-halogenated precursor. The primary challenge in this approach is achieving the correct regioselectivity—ensuring the chlorine is introduced at the C4 position.

Ring-Opening of a Lactone Precursor

A highly effective and regioselective method is the acid-catalyzed ring-opening of a suitable lactone. For the synthesis of this compound, the logical precursor would be α-methyl-γ-butyrolactone. This strategy is analogous to the well-documented synthesis of methyl 4-chlorobutyrate from γ-butyrolactone. google.comgoogle.com

In this proposed pathway, α-methyl-γ-butyrolactone is treated with a chlorinating agent in the presence of methanol. Reagents such as hydrogen chloride (HCl) in methanol can facilitate a tandem reaction where the lactone ring is opened by the chloride ion at the C4 position, and the resulting carboxylic acid is immediately esterified by the methanol solvent. nih.govumn.edugoogle.com The regioselectivity is inherent to the reaction, as the nucleophilic chloride ion will attack the sterically less hindered γ-carbon during the acid-catalyzed ring-opening.

Halogenation of a Hydroxylated Precursor

Another regioselective strategy begins with a precursor already containing a hydroxyl group at the C4 position, such as methyl 2-methyl-4-hydroxybutyrate. This primary alcohol can be selectively converted into a chloride using standard halogenating agents. Common reagents for this transformation include:

Thionyl chloride (SOCl₂)

Methanesulfonyl chloride (MsCl) nih.gov

Phosphorus trichloride (B1173362) (PCl₃) google.com

This route offers excellent regioselectivity as the reaction occurs specifically at the pre-existing hydroxyl group. If a stereochemically pure precursor is used, the stereocenter at C2 can be retained throughout the synthesis, depending on the reaction conditions.

Direct chlorination of an unactivated C-H bond on a precursor like methyl 2-methylbutyrate (B1264701) is generally not a viable industrial strategy due to the lack of regioselectivity, which would lead to a mixture of chlorinated products.

Approaches to Asymmetric Synthesis and Enantioselective Preparation

The synthesis of enantiomerically pure (R)- or (S)-4-Chloro-2-methylbutyric Acid Methyl Ester requires the introduction of chirality at the C2 position. This is most effectively achieved by using a chiral starting material.

A key strategy involves the asymmetric synthesis of 2-methylbutanoic acid. One established method is the asymmetric hydrogenation of tiglic acid using a chiral Ruthenium-BINAP catalyst system. wikipedia.org This reaction can produce either the (R) or (S) enantiomer of 2-methylbutanoic acid in high enantiomeric excess. wikipedia.orgnih.gov Once the chiral acid is obtained, it can be carried through one of the previously described synthetic routes. For instance, it could be transformed into a suitable precursor for halogenation or directly esterified and then halogenated, preserving the stereocenter at C2.

Another approach involves the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to a simpler precursor to direct a stereoselective alkylation, thereby creating the chiral center at C2. Following the reaction, the auxiliary is removed to yield the enantiopure intermediate, which is then converted to the final product. mdpi.com While effective, these multi-step processes can be more complex and costly.

Catalytic Systems Employed in Synthetic Pathways

The choice of catalyst is critical for optimizing the efficiency and selectivity of the synthesis. Different stages of the synthetic routes rely on distinct catalytic systems.

For direct esterification , the catalysts are primarily strong Brønsted acids. While traditional mineral acids are effective, there is growing interest in solid acid catalysts like graphene oxide or acid-functionalized resins, which offer advantages in terms of separation and reusability. organic-chemistry.org

For the lactone ring-opening route, both Brønsted and Lewis acids are employed.

Brønsted Acids: HCl and H₂SO₄ are effective for catalyzing the ring-opening and subsequent esterification. umn.eduresearchgate.net

Lewis Acids: Catalysts like zinc chloride (ZnCl₂) are often used, particularly when the chlorinating agent is thionyl chloride or phosphorus trichloride. google.comgoogle.com

Solid Acids: For large-scale and continuous processes, solid acid catalysts such as zeolites, SiO₂/Al₂O₃, and γ-Al₂O₃ have been investigated for the ring-opening of related lactones like γ-valerolactone. syr.edu

In asymmetric synthesis , the catalysts are highly specialized. The asymmetric hydrogenation of tiglic acid relies on chiral transition metal complexes, with Ruthenium-BINAP being a prominent example that provides high enantioselectivity. wikipedia.org

| Reaction Type | Catalyst Class | Specific Examples | Key Advantages |

|---|---|---|---|

| Fischer Esterification | Brønsted Acid | H₂SO₄, HCl, p-TsOH | Low cost, high activity |

| Fischer Esterification | Solid Acid | Graphene Oxide, Zeolites | Reusable, easy separation |

| Lactone Ring-Opening/Halogenation | Lewis Acid | ZnCl₂ | Effective with SOCl₂ or PCl₃ |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Ruthenium-BINAP | High enantioselectivity |

Comparative Analysis of Synthetic Efficiencies and Scalability

When evaluating the different synthetic routes, both chemical yield and process scalability are critical considerations.

| Synthetic Route | Typical Yields (Analogous Reactions) | Scalability Advantages | Scalability Challenges |

| Direct Esterification | >90% | Simple one-step process, uses inexpensive reagents. | Equilibrium-limited; requires removal of water or excess alcohol for high conversion. |

| Lactone Ring-Opening | 70-95% google.comgoogle.com | High regioselectivity, often a one-pot reaction from the lactone. | Availability of the specific α-methyl-γ-butyrolactone precursor; potential for corrosive byproducts (e.g., from SOCl₂). |

| Asymmetric Synthesis | Variable | Provides access to high-value, enantiopure products. | Often involves multiple steps, expensive chiral catalysts or auxiliaries, and more complex purifications. |

The direct esterification route is generally robust and scalable, representing a classic industrial process. Its primary limitation is the equilibrium, but established engineering solutions effectively overcome this.

The lactone ring-opening pathway is also highly promising for large-scale production. Its efficiency is high, and it avoids the regioselectivity issues of other halogenation methods. The scalability largely depends on the commercial availability and cost of the α-methyl-γ-butyrolactone starting material. Processes using reagents like PCl₃ are considered more environmentally friendly than those using SOCl₂, as they produce fewer gaseous byproducts. google.com

Asymmetric synthesis routes are inherently more complex and costly. The use of expensive transition metal catalysts like ruthenium and chiral ligands means that catalyst recovery and recycling are essential for economic viability on a larger scale. These routes are typically reserved for applications where enantiomeric purity is a critical requirement, such as in the pharmaceutical industry.

Chemical Transformations and Reactivity Profile of 4 Chloro 2 Methylbutyric Acid Methyl Ester

Reactions Involving the Ester Functional Group

The methyl ester group in 4-Chloro-2-methylbutyric Acid Methyl Ester is susceptible to various nucleophilic acyl substitution reactions, including hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 4-chloro-2-methylbutanoic acid. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the carboxylic acid. chemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. chemguide.co.uk

| Reaction | Reagents and Conditions | Product | Yield |

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-Chloro-2-methylbutanoic acid | High |

| Acid Hydrolysis | H₃O⁺ (catalytic), H₂O, Heat | 4-Chloro-2-methylbutanoic acid | Equilibrium-dependent |

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ester with an excess of another alcohol. masterorganicchemistry.com For instance, reaction with ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 4-chloro-2-methylbutanoate. The equilibrium can be shifted towards the desired product by using the alcohol as the solvent. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Acid-Catalyzed Transesterification | Ethanol, H₂SO₄ (catalytic), Heat | Ethyl 4-chloro-2-methylbutanoate | Good |

| Base-Catalyzed Transesterification | Ethanol, NaOEt (catalytic), Heat | Ethyl 4-chloro-2-methylbutanoate | Good |

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, which converts the ester to 4-chloro-2-methylbutan-1-ol. masterorganicchemistry.comorgsyn.orgyoutube.comyoutube.comyoutube.com The reaction proceeds via a two-step mechanism involving the initial formation of an aldehyde intermediate, which is then further reduced to the alcohol. masterorganicchemistry.comyoutube.com

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Reduction | 1. LiAlH₄, Anhydrous Ether or THF 2. H₃O⁺ workup | 4-Chloro-2-methylbutan-1-ol | High |

Nucleophilic Substitution Chemistry at the Halogenated Carbon Center

The primary alkyl chloride in this compound provides a reactive site for nucleophilic substitution reactions (Sₙ2). The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by a variety of nucleophiles.

Common nucleophiles such as azide (B81097) and cyanide ions can readily displace the chloride ion. For example, reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) would yield methyl 4-azido-2-methylbutanoate. masterorganicchemistry.comwikipedia.org Similarly, treatment with sodium cyanide in a polar aprotic solvent would lead to the formation of methyl 4-cyano-2-methylbutanoate. youtube.comchemguide.co.ukstackexchange.com

| Nucleophile | Reagent | Solvent | Product |

| Azide | Sodium Azide (NaN₃) | DMF | Methyl 4-azido-2-methylbutanoate |

| Cyanide | Sodium Cyanide (NaCN) | DMSO or Acetone | Methyl 4-cyano-2-methylbutanoate |

A particularly significant reaction is the intramolecular nucleophilic substitution, which leads to the formation of a five-membered lactone ring. Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylate. The resulting carboxylate anion can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form 3-methyl-γ-butyrolactone. This intramolecular cyclization is a facile process for forming five-membered rings.

Transformations of the Alkyl Backbone

The alkyl chain of this compound can undergo elimination reactions. Treatment with a strong, non-nucleophilic base can promote the elimination of hydrogen chloride (dehydrochlorination) to form an unsaturated ester. Depending on the reaction conditions and the base used, a mixture of isomeric alkenes could potentially be formed.

Radical Reactions and Oxidative Processes

The C-H bonds on the alkyl backbone of this compound can be susceptible to radical halogenation. For instance, reaction with bromine in the presence of UV light could lead to the substitution of a hydrogen atom with a bromine atom. The regioselectivity of this reaction would depend on the relative stability of the resulting carbon radicals.

The ester is generally stable to mild oxidizing agents. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), degradation of the molecule could occur. libretexts.orgmasterorganicchemistry.comorientjchem.orgyoutube.com The primary alkyl chloride moiety is also relatively resistant to oxidation under standard conditions.

Exploration of Novel Reaction Pathways and Mechanisms

The bifunctional nature of this compound makes it an interesting substrate for the exploration of novel reaction pathways. For instance, its derivatives could be utilized in metal-catalyzed cross-coupling reactions. The chloro-ester could also serve as a precursor for the synthesis of more complex heterocyclic compounds through multi-step reaction sequences involving both the ester and the alkyl halide functionalities. Further research may uncover new catalytic systems that enable selective transformations at either functional group, leading to the development of novel synthetic methodologies.

Applications of 4 Chloro 2 Methylbutyric Acid Methyl Ester in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The structure of 4-chloro-2-methylbutyric acid methyl ester, featuring a reactive acid chloride group alongside a methyl ester, makes it a valuable building block in organic synthesis. This dual functionality enables it to participate in both acylation and esterification reactions, facilitating the efficient construction of larger and more elaborate molecules. nbinno.com The strategic placement of the chloro group and the methyl ester allows for sequential or orthogonal chemical modifications, providing chemists with a tool to introduce specific functionalities into a target molecule.

The chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds. This reactivity is fundamental to building molecular complexity. For instance, reaction with an amine would yield an amino ester, a common scaffold in many biologically active compounds. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules using standard peptide coupling or other esterification methods. This versatility makes this compound a useful starting material for the synthesis of a diverse array of organic compounds.

Table 1: Reactivity of this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Chloro Group | Nucleophilic Substitution | Amino esters, Hydroxy esters, Thioesters |

| Methyl Ester | Hydrolysis | 4-Chloro-2-methylbutyric acid |

| Methyl Ester | Transesterification | Other alkyl esters |

Precursor Role in Pharmaceutical Intermediate Synthesis

One of the significant applications of this compound and its derivatives is in the synthesis of pharmaceutical intermediates. A notable example is the synthesis of (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate in the total chemical synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. nih.gov The synthesis of this chiral intermediate can be achieved through the asymmetric reduction of 4-chloro-3-oxobutanoic acid methyl ester. nih.gov

The ability to introduce chirality at a specific position is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities. The use of precursors like this compound allows for the stereoselective synthesis of these complex chiral molecules. The chloro and ester functionalities provide handles for further chemical modifications to build the final active pharmaceutical ingredient (API). nbinno.com The predictable reactivity of such compounds is essential in the multi-step synthesis required for modern therapeutics, making them vital components in drug discovery and development pipelines. nbinno.comnbinno.com

Integration into Agrochemical Development

In the field of agrochemicals, compounds structurally related to this compound have been utilized in the development of herbicides. For example, phenoxy herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are used for the control of broadleaf weeds. nih.gov While not a direct precursor, the synthesis of such herbicides involves the reaction of a chlorocresol with a butyrolactone, highlighting the utility of the chlorobutyric acid scaffold in this sector. google.com

The structural motifs present in this compound can be incorporated into new pesticide candidates. The chloro group can be crucial for the biological activity of the final product, and the ester can be modified to tune the compound's physical properties, such as its solubility and environmental persistence. The development of novel pyrethroid derivatives, a major class of insecticides, often involves the synthesis of complex esters of cyclopropanecarboxylic acids, demonstrating the importance of ester-containing building blocks in this industry. nih.gov

Table 2: Potential Agrochemical Applications

| Agrochemical Class | Role of this compound Moiety |

|---|---|

| Herbicides | Potential precursor for phenoxybutyric acid herbicides. |

| Insecticides | Building block for novel ester-containing insecticides. |

Application in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. This compound and its derivatives serve as important precursors in the synthesis of chiral molecules. As mentioned previously, the biocatalytic reduction of a related ketoester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a key step in the synthesis of cholesterol-lowering agents. nih.gov This transformation highlights the utility of these compounds in accessing specific stereoisomers.

The methyl group at the 2-position of this compound introduces a chiral center. While the commercially available material is often a racemic mixture, methods for the asymmetric synthesis of such compounds can provide access to enantiomerically enriched starting materials. These chiral building blocks can then be used in the synthesis of complex natural products and pharmaceuticals where stereochemistry is critical for biological activity. The development of asymmetric routes to chiral fatty acids, for instance, has been a significant area of research. researchgate.net

Potential for Chemical Modification of Biological Macromolecules

Currently, there is limited publicly available research specifically detailing the application of this compound in the chemical modification of biological macromolecules. However, the reactivity of its functional groups suggests potential applications in this area. The chloro group can act as an electrophile, capable of reacting with nucleophilic residues on proteins, such as the side chains of lysine, cysteine, and histidine, or with the hydroxyl groups of polysaccharides. This could allow for the covalent attachment of the molecule or a derivative to a biopolymer.

Such modifications can be used to introduce new functionalities to biological macromolecules, such as fluorescent labels, cross-linkers, or drug molecules. The ester group could also be utilized in enzyme-catalyzed reactions for bioconjugation. While speculative for this specific compound, the general principles of bioconjugate chemistry support the potential for appropriately functionalized small molecules to modify biological macromolecules for research and therapeutic purposes.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 2 Methylbutyric Acid Methyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Chloro-2-methylbutyric Acid Methyl Ester. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The methyl group of the ester is expected to appear as a sharp singlet, while the protons on the chiral center and the adjacent methylene (B1212753) groups will exhibit more complex splitting patterns due to spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet (s) | N/A |

| -CH₂Cl | ~3.6 | Triplet (t) | ~6-7 |

| -CH(CH₃)- | ~2.7 | Sextet or Multiplet (m) | ~7 |

| -CH₂-CH₂Cl | ~2.2 (1H), ~1.9 (1H) | Multiplet (m) | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with the carbonyl carbon of the ester group appearing significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~175 |

| -OCH₃ | ~52 |

| -CH₂Cl | ~44 |

| -CH(CH₃)- | ~38 |

| -CH₂-CH₂Cl | ~34 |

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Other significant peaks include those for the C-O stretching of the ester, the C-Cl stretching of the alkyl halide, and various C-H stretching and bending vibrations. nih.gov While detailed Raman data is not widely available, it would provide complementary information, particularly for non-polar bonds.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong |

| C-H (sp³) | Stretch | ~2850-3000 | Medium-Strong |

| C-O (Ester) | Stretch | ~1150-1250 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When subjected to techniques like electron ionization (EI), the molecule fragments in a predictable manner.

The mass spectrum of this compound (molecular weight: 150.60 g/mol ) will exhibit a molecular ion peak (M⁺). chemscene.com A key feature will be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org

Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu Expected fragments would arise from the loss of the methoxy (B1213986) group (•OCH₃, M-31) or the chloroethyl group (•CH₂CH₂Cl, M-63).

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 150/152 | [M]⁺ (Molecular Ion) |

| 119/121 | [M - OCH₃]⁺ |

| 115 | [M - Cl]⁺ |

| 87 | [M - CH₂CH₂Cl]⁺ |

| 74 | McLafferty rearrangement fragment |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. nih.gov A typical method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as one made of 5% phenyl methyl siloxane. nist.gov The compound's retention time under specific conditions (temperature program, carrier gas flow rate) serves as an identifying characteristic. The technique is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, often in a reverse-phase mode. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, would be a suitable system for analysis. sielc.com This method is particularly useful for separating the target compound from less volatile impurities.

Chiral Analysis Methods (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography)

Due to the stereocenter at the second carbon (C2), this compound exists as a pair of enantiomers (R and S forms). The separation and quantification of these enantiomers are critical in many applications and require specialized chiral analysis methods. researchgate.net

Chiral Gas Chromatography (Chiral GC): This technique is effective for separating volatile enantiomers. Separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. For instance, a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has proven effective for separating similar chiral molecules and would be a logical choice for method development. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is another powerful method for enantiomeric separation. It utilizes columns packed with a chiral stationary phase, commonly derived from polysaccharides. The differential interaction between the enantiomers and the CSP allows for their separation, enabling the determination of enantiomeric excess or purity.

Computational and Theoretical Investigations of 4 Chloro 2 Methylbutyric Acid Methyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies. numberanalytics.comworldscientific.comnumberanalytics.com

For 4-Chloro-2-methylbutyric Acid Methyl Ester, these calculations would reveal key reactivity indicators. The distribution of electron density and the electrostatic potential map would highlight the electrophilic and nucleophilic sites. The carbon atom bonded to the chlorine is expected to be electrophilic due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. minia.edu.eg The carbonyl oxygen of the ester group would be a site of high electron density, capable of acting as a hydrogen bond acceptor.

Frontier Molecular Orbital (FMO) theory is another critical aspect, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com For this molecule, the HOMO would likely be localized around the ester group and the chlorine atom, while the LUMO would be centered on the C-Cl antibonding orbital.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT) This table presents illustrative data that could be expected from quantum chemical calculations.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

| Mulliken Charge on C-Cl | +0.15 e | Confirms the electrophilic nature of the carbon atom attached to chlorine. |

Molecular Modeling and Conformational Analysis

The presence of several single bonds in this compound allows for significant conformational flexibility. nih.gov Molecular modeling, particularly conformational analysis, is used to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. researchgate.netdrugdesign.org This is vital as the biological activity and reactivity of a molecule are often dependent on its preferred conformation. numberanalytics.com

Computational methods for conformational analysis range from faster molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical methods. csic.es A typical approach involves a systematic or stochastic search of the conformational space by rotating the key dihedral angles—specifically around the C(2)-C(3) and C(3)-C(4) bonds. The ester group itself strongly prefers a planar trans (or Z) conformation. acs.org

The analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which indicates that conformers with lower energy are more populated. nih.gov Steric hindrance between the methyl group at C2, the chloroethyl group, and the methyl ester group would be a primary determinant of the conformational landscape.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data showing the relative stability of different rotational isomers (rotamers).

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|

| Anti (180°) | 0.00 (Global Minimum) | 65.1% |

| Gauche (+60°) | 0.85 | 17.2% |

| Gauche (-60°) | 0.85 | 17.2% |

| Eclipsed (0°) | 4.50 (Transition State) | <0.1% |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally. morressier.comacs.org For this compound, a key reaction of interest would be nucleophilic substitution at the carbon bearing the chlorine atom, a common reaction for alkyl halides. minia.edu.eglibretexts.org

By modeling the reaction pathway, computational methods can distinguish between different possible mechanisms, such as the concerted SN2 mechanism and the stepwise SN1 mechanism. units.it Calculations would involve locating the structures of the reactants, products, any intermediates, and the transition states connecting them. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, which is a key determinant of the reaction rate.

For a primary alkyl chloride like this compound, an SN2 mechanism is generally expected. libretexts.org A computational study could model the approach of a nucleophile (e.g., hydroxide (B78521) ion) to the electrophilic carbon, showing the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond through a single pentacoordinate transition state. The calculated energy barrier would provide a quantitative estimate of the reaction's feasibility.

Table 3: Hypothetical Energy Profile for an SN2 Reaction of this compound with OH- This table provides an example of data that could be generated from a reaction mechanism study.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + OH-) | 0.0 |

| Transition State | +22.5 |

| Products (Alcohol + Cl-) | -15.0 |

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for predicting the biological activity of a compound based on its molecular structure. nih.govcollaborativedrug.com In silico SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses computational methods to establish a mathematical relationship between a set of molecular descriptors and an observed biological response. researchgate.netoncodesign-services.comcreative-proteomics.com

While no specific SAR studies for this compound are readily available, a hypothetical QSAR study could be designed. This would involve synthesizing a series of analogs with modifications at various positions (e.g., changing the ester group, the alkyl chain length, or the halogen) and measuring their biological activity (e.g., enzyme inhibition, cytotoxicity).

Computational descriptors for each analog would then be calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). Statistical methods would then be used to build a model correlating these descriptors with the activity. Such a model could predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules. nih.gov

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs This table illustrates the type of data used to build a QSAR model. IC50 is a measure of the concentration of a substance needed to inhibit a biological process by 50%.

| Analog | Modification | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Biological Activity (log(1/IC50)) |

|---|---|---|---|---|

| 1 (Parent) | - | 1.85 | 26.3 | 4.5 |

| 2 | Ethyl Ester | 2.20 | 26.3 | 4.8 |

| 3 | Bromo instead of Chloro | 1.95 | 26.3 | 4.7 |

| 4 | No methyl at C2 | 1.50 | 26.3 | 4.1 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra, which is invaluable for structure elucidation and confirmation. numberanalytics.comwalshmedicalmedia.com By calculating spectroscopic parameters and comparing them to experimental data, chemists can validate proposed molecular structures. nih.gov

NMR Spectroscopy: Quantum mechanical methods can accurately predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. numberanalytics.com These calculations can help assign complex spectra, resolve ambiguities, and understand how conformational changes or substituent effects influence the chemical shifts. For this compound, calculations could predict the distinct chemical shifts for the diastereotopic protons on the C3 carbon.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. tandfonline.com This involves calculating the harmonic frequencies and often applying a scaling factor or including anharmonic corrections to better match experimental IR spectra. frontiersin.org For this molecule, the calculation would predict characteristic vibrational modes, such as the C=O stretch of the ester group (~1740 cm⁻¹), C-O stretches, and the C-Cl stretch.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-Visible range. numberanalytics.com This would determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. For a simple saturated ester like this compound, strong absorptions are expected only in the far UV region.

Table 5: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how computational data can be used to support experimental findings.

| Parameter | Calculated Value | Typical Experimental Value |

|---|---|---|

| ¹³C NMR: C=O Shift | 175.2 ppm | 174.8 ppm |

| ¹H NMR: O-CH₃ Shift | 3.68 ppm | 3.65 ppm |

| IR: C=O Stretch | 1745 cm⁻¹ | 1742 cm⁻¹ |

| IR: C-Cl Stretch | 730 cm⁻¹ | 728 cm⁻¹ |

Stability, Degradation Pathways, and Environmental Considerations for 4 Chloro 2 Methylbutyric Acid Methyl Ester

Thermal Stability Studies and Decomposition Kinetics

No specific studies on the thermal stability or decomposition kinetics of 4-Chloro-2-methylbutyric Acid Methyl Ester were found. To fulfill this section, data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) would be necessary to determine decomposition temperatures and activation energies. Furthermore, kinetic studies would be required to establish the rate of decomposition at various temperatures. Without such experimental data, any discussion would be purely speculative.

Hydrolytic Stability and pH-Dependent Degradation

Information on the hydrolytic stability of this compound across a range of pH values is not available. Esters, as a class of compounds, are known to undergo hydrolysis to the corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base. However, the rate of this degradation is highly dependent on the specific structure of the molecule. To provide a meaningful analysis, experimental data on the hydrolysis half-life at different pH levels (e.g., pH 4, 7, and 9) would be essential.

Photochemical Reactivity and Environmental Photolysis

There is no available research on the photochemical reactivity and environmental photolysis of this compound. Such studies would typically involve exposing the compound to simulated or natural sunlight to determine its photolysis rate constant and quantum yield. Identifying the photoproducts would also be a critical component of understanding its environmental transformation under the influence of light.

Oxidative Degradation Mechanisms and Reactive Species Interactions

Data on the oxidative degradation of this compound by environmentally relevant reactive species, such as hydroxyl radicals (•OH) or ozone (O3), is absent from the scientific literature. Understanding these interactions is crucial for assessing the compound's persistence in the atmosphere and in aquatic environments where such oxidants are present. Rate constants for these reactions would be necessary to model its environmental lifetime.

Biotransformation and Environmental Fate Assessment

No studies were identified that investigate the biotransformation of this compound by microorganisms. Information on its biodegradability is fundamental to assessing its environmental fate. Such an assessment would require data from standardized biodegradability tests (e.g., OECD guidelines) to determine if the compound is readily biodegradable or persistent in the environment. Without this information, a credible environmental fate assessment cannot be completed.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Methylbutyric Acid Methyl Ester

Development of More Sustainable and Green Chemistry Synthetic Routes

The current synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester often relies on traditional chemical methods that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more sustainable and "green" synthetic pathways. A promising area of investigation is the use of biocatalysis, particularly employing enzymes like lipases for the esterification step. nih.govmdpi.comresearchgate.net Lipases can operate under mild conditions, often in solvent-free systems, which reduces energy consumption and the use of hazardous organic solvents. nih.govastrazeneca.com Research in this area would focus on identifying robust enzymes that can efficiently catalyze the formation of the methyl ester from 4-chloro-2-methylbutyric acid, optimizing reaction conditions, and developing methods for enzyme immobilization and reuse to enhance process viability. researchgate.net

Another avenue for green synthesis involves exploring alternative chlorinating agents and catalytic systems that are more environmentally benign than traditional reagents. This could include the use of solid-supported reagents or developing catalytic cycles that minimize waste generation. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new synthetic strategies. nih.gov

| Research Focus | Potential Green Chemistry Approach | Anticipated Benefits |

| Esterification | Biocatalysis using immobilized lipases | Milder reaction conditions, reduced solvent use, high selectivity, reusable catalyst. nih.govastrazeneca.com |

| Chlorination | Use of solid-supported chlorinating agents | Easier separation of reagents, reduced corrosive waste. |

| Process Optimization | Continuous flow synthesis | Improved heat and mass transfer, enhanced safety, smaller reactor footprint. |

Discovery of Novel Catalytic Transformations

The presence of a C-Cl bond in this compound opens up a wide range of possibilities for novel catalytic transformations. The C-Cl bond, while relatively stable, can be activated by various transition metal catalysts, enabling a host of cross-coupling and functionalization reactions. nih.govresearchgate.net Future research is expected to explore the use of catalysts based on palladium, nickel, or copper to replace the chlorine atom with other functional groups. uwindsor.ca This would allow for the synthesis of a diverse library of derivatives with unique chemical properties.

Furthermore, the development of photocatalytic methods for C-Cl bond activation presents a sustainable approach to derivatization. Visible-light photoredox catalysis can enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often with high functional group tolerance. Research in this area could lead to the development of novel transformations that are not accessible through traditional thermal methods. The exploration of dual catalytic systems, combining photoredox catalysis with other catalytic modes, could also unlock unprecedented chemical reactivity.

Expansion into Targeted Drug Discovery and Medicinal Chemistry Efforts

The structural motifs present in this compound, namely the butyrate (B1204436) core and the chlorine substituent, are of significant interest in medicinal chemistry. Butyrate and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. nih.govresearchgate.netresearchgate.netfrontiersin.org The chlorine atom can also play a crucial role in modulating the pharmacological properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Future research will likely focus on using this compound as a scaffold or key intermediate for the synthesis of new drug candidates. The chlorine atom can serve as a handle for further chemical modification or as a bioisosteric replacement for other functional groups. u-tokyo.ac.jpcambridgemedchemconsulting.com For instance, the chlorine atom could be replaced with other groups to fine-tune the molecule's properties and enhance its therapeutic potential. The chiral center at the 2-position also offers opportunities for the development of stereoselective drugs, which can lead to improved efficacy and reduced side effects. enamine.netbuchler-gmbh.comnih.govchiroblock.com

| Structural Feature | Potential Medicinal Chemistry Application | Rationale |

| Butyrate Core | Scaffold for anti-inflammatory or anti-cancer agents | Butyrate is a known histone deacetylase (HDAC) inhibitor with demonstrated therapeutic potential. nih.govresearchgate.net |

| Chlorine Atom | Modulation of pharmacokinetic and pharmacodynamic properties | The chlorine atom can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding with protein targets. nih.gov |

| Chiral Center | Development of enantiomerically pure drugs | Stereoisomers of a drug can have different pharmacological activities and safety profiles. enamine.netnih.gov |

Exploration of Specific Biological Activities and Bioactive Derivatization

Building on its potential in drug discovery, a significant future research direction will be the systematic exploration of the biological activities of derivatives of this compound. This will involve the synthesis of a library of analogues through the catalytic transformations described in section 8.2, followed by high-throughput screening against a panel of biological targets.

A key area of interest will be the investigation of these derivatives as potential enzyme inhibitors, receptor modulators, or antimicrobial agents. The butyrate moiety suggests that these compounds could be explored for their effects on gut health and the microbiome. nih.govresearchgate.net Furthermore, the lipophilic nature of the molecule could be exploited for applications in drug delivery or as probes for biological imaging. The derivatization of the ester group to form amides, other esters, or different functional groups will also be a key strategy to expand the chemical space and discover novel bioactive compounds. msu.edumdpi.comgoogleapis.comgoogle.com

Advanced Applications in Bioorganic and Supramolecular Chemistry

The presence of a chlorine atom in this compound makes it an interesting building block for bioorganic and supramolecular chemistry. The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and self-assembly. acs.orgrsc.orgnih.govnih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netfrontiersin.org

Future research could explore the use of this compound in the design of self-assembling systems, such as gels, liquid crystals, or nanomaterials. acs.org The directionality and tunability of halogen bonds could be exploited to control the architecture of these supramolecular structures. acs.orgfrontiersin.org In the context of bioorganic chemistry, the compound could be incorporated into peptides or other biomolecules to study the role of halogen bonding in biological systems or to develop new probes for studying protein-ligand interactions. The chiral nature of the molecule adds another layer of complexity and potential for creating highly ordered, chiral supramolecular assemblies. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-2-methylbutyric Acid Methyl Ester to minimize byproduct formation?

- Methodological Answer : The esterification of 4-chloro-2-methylphenoxyacetic acid with methanol, catalyzed by sulfuric acid or p-toluenesulfonic acid, is a common approach. Key parameters include:

- Molar Ratios : A 1:3 molar ratio of acid to methanol ensures excess alcohol drives esterification to completion.

- Temperature Control : Maintain 60–70°C to avoid thermal decomposition of the ester.

- Catalyst Loading : 5–10 mol% catalyst minimizes side reactions (e.g., acid-catalyzed hydrolysis).

- Purification : Use fractional distillation or silica gel chromatography to isolate the ester from unreacted acid or alcohol .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound in complex mixtures?

- Methodological Answer :

- GC-MS : Compare retention times and fragmentation patterns with NIST reference data (e.g., m/z 214.6 [M⁺], characteristic fragments at m/z 168 and 125) .

- NMR : Confirm the ester’s structure via ¹H NMR (e.g., δ 3.7 ppm for methoxy group, δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl at δ 170 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection at 220 nm, calibrated against certified reference standards .

Q. What experimental parameters should be controlled to ensure the hydrolytic stability of this compound during storage?

- Methodological Answer :

- Moisture Control : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis.

- pH : Avoid aqueous environments with pH < 4 or > 8, as acidic/basic conditions accelerate ester cleavage.

- Temperature : Keep at ≤4°C to reduce kinetic degradation.

- Surface Interactions : Use inert containers (e.g., glass) to minimize catalytic effects from metal ions or reactive polymers .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electronic structure (e.g., HOMO/LUMO energies) to assess susceptibility to nucleophilic attack at the carbonyl or chloro-substituted positions.

- Transition State Analysis : Identify steric effects from the 2-methyl group and resonance stabilization of intermediates.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict regioselectivity .

Q. What are the primary degradation pathways of this compound under oxidative conditions, and how can these be modeled kinetically?

- Methodological Answer :

- Oxidative Degradation : Expose the ester to UV/H₂O₂ or Fenton’s reagent to simulate advanced oxidation processes. Monitor intermediates via LC-MS (e.g., hydroxylated or dechlorinated products).

- Kinetic Modeling : Use pseudo-first-order rate equations to quantify degradation rates. Variables include oxidant concentration, light intensity, and temperature.

- Environmental Relevance : Compare lab data with field studies to validate predictive models for soil or aquatic systems .

Q. How can researchers resolve contradictory data on the environmental persistence of this compound in soil versus aquatic systems?

- Methodological Answer :

- Controlled Microcosms : Replicate soil (high organic matter) and aquatic (low organic) environments. Measure half-life via isotope-labeled tracer studies.

- Microbial Activity : Use selective inhibitors to isolate biotic vs. abiotic degradation contributions.

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., pH, microbial diversity) causing variability in persistence data .

Q. What advanced spectroscopic techniques can elucidate surface adsorption mechanisms of this compound on indoor materials?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.